2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
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Overview
Description
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring system with a methyl group, a keto group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with a dehydrating agent to form the nitrile group. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved in its action include inhibition of DNA synthesis and disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-methyl ester
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-amine
Uniqueness
Compared to similar compounds, 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6-10(14)13-9-4-7(5-11)2-3-8(9)12-6/h2-4,6,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKQZLFDKVPZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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